Cas no 477872-05-2 (N-(2,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide)

N-(2,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide is a specialized organic compound featuring a difluorophenyl and a methylpyrrolyl moiety linked via an oxoacetamide bridge. Its unique structure imparts distinct reactivity and potential applications in pharmaceutical and agrochemical research. The presence of fluorine atoms enhances metabolic stability and bioavailability, while the pyrrole ring contributes to electron-rich characteristics, facilitating interactions with biological targets. This compound is particularly valuable as an intermediate in the synthesis of bioactive molecules, offering precise functionalization opportunities. Its well-defined chemical properties make it suitable for use in structure-activity relationship (SAR) studies and drug discovery programs. Proper handling and storage under inert conditions are recommended to maintain stability.
N-(2,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide structure
477872-05-2 structure
Product name:N-(2,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide
CAS No:477872-05-2
MF:
MW:
MDL:MFCD02102459
CID:4652862

N-(2,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide
    • MDL: MFCD02102459

N-(2,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB296786-1 g
N-(2,4-Difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide, 90%; .
477872-05-2 90%
1 g
€1,312.80 2023-07-20
abcr
AB296786-500mg
N-(2,4-Difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide, 90%; .
477872-05-2 90%
500mg
€678.60 2025-02-19
A2B Chem LLC
AI70778-1g
N-(2,4-Difluorophenyl)-2-(1-methyl-1h-pyrrol-2-yl)-2-oxoacetamide
477872-05-2
1g
$1586.00 2024-04-19
A2B Chem LLC
AI70778-10mg
N-(2,4-Difluorophenyl)-2-(1-methyl-1h-pyrrol-2-yl)-2-oxoacetamide
477872-05-2 >90%
10mg
$241.00 2023-12-30
A2B Chem LLC
AI70778-5g
N-(2,4-Difluorophenyl)-2-(1-methyl-1h-pyrrol-2-yl)-2-oxoacetamide
477872-05-2
5g
$6222.00 2024-04-19
Apollo Scientific
PC28015-5g
N-(2,4-Difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide
477872-05-2 tech
5g
£4312.00 2025-02-21
Apollo Scientific
PC28015-500mg
N-(2,4-Difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide
477872-05-2 tech
500mg
£539.00 2025-02-21
abcr
AB296786-1g
N-(2,4-Difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide, 90%; .
477872-05-2 90%
1g
€1312.80 2025-02-19
abcr
AB296786-500 mg
N-(2,4-Difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide, 90%; .
477872-05-2 90%
500 mg
€678.60 2023-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1397869-1g
N-(2,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide
477872-05-2 90%
1g
¥8121.00 2024-05-12

N-(2,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide Related Literature

Additional information on N-(2,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide

Professional Introduction to N-(2,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide (CAS No. 477872-05-2)

N-(2,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide, identified by its CAS number 477872-05-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by a unique structural framework, which includes a pyrrole moiety linked to an acetoamide group, further substituted with a 2,4-difluorophenyl group. The presence of fluorine atoms in the aromatic ring introduces additional electronic and steric effects, making this molecule a promising candidate for various biological and chemical applications.

The structural composition of N-(2,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide is highly intriguing from a chemical perspective. The combination of a pyrrole ring with a methyl group at the 1-position and an acetoamide moiety at the 2-position creates a molecule with potential hydrogen bonding capabilities. These features are particularly relevant in the design of bioactive molecules, where specific interactions with biological targets are often critical. The 2,4-difluorophenyl substituent further enhances the molecule's complexity by introducing fluorine atoms, which can modulate both electronic properties and metabolic stability.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for pharmaceutical applications. Pyrrole derivatives, in particular, have been extensively studied due to their wide range of biological activities. The compound N-(2,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide exemplifies this trend, as it integrates several pharmacophoric elements that are known to interact with biological systems. For instance, the pyrrole ring is a common scaffold in many bioactive molecules, including antiviral and anticancer agents. The acetoamide group is another frequently encountered pharmacophore that can participate in hydrogen bonding interactions, enhancing binding affinity to biological targets.

The introduction of fluorine atoms into the aromatic ring of N-(2,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide is particularly noteworthy. Fluorine substitution can significantly influence the electronic properties of a molecule, often leading to improved metabolic stability and enhanced binding affinity. This has been well-documented in the literature, where fluorinated aromatic compounds are frequently employed in drug design to optimize pharmacokinetic profiles. The specific arrangement of fluorine atoms in the 2,4-difluorophenyl group may also contribute to unique steric and electronic effects that could be exploited for designing highly selective bioactive molecules.

The synthesis of N-(2,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves key transformations such as condensation reactions, cyclization processes, and functional group modifications. Each step must be carefully optimized to ensure high yields and purity of the final product. The use of advanced synthetic techniques has enabled chemists to construct complex molecular architectures with remarkable precision. This compound serves as an excellent example of how modern synthetic methodologies can be applied to create novel heterocyclic compounds with potential pharmaceutical applications.

The biological activity of N-(2,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide has been explored in several recent studies. Researchers have been particularly interested in its potential as an intermediate in the development of new drugs targeting various diseases. For instance, preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes involved in viral replication and cancer progression. The unique structural features of this molecule make it a valuable tool for medicinal chemists seeking to develop next-generation therapeutics.

The impact of fluorine substitution on the biological activity of N-(2,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide

The future prospects for N-(2,4-difluorophenyl-) -) ->(<sup>em>))</sup></u></b></i></sub></sup>) <em>intermediate</em> <i>in drug discovery</i> <b>are promising</b>. As our understanding of molecular interactions continues to evolve&comma; compounds like this one will play an increasingly important role in the development of new therapeutic agents&period; The ability to fine-tune molecular structures through strategic functionalization offers exciting opportunities for designing drugs with enhanced efficacy and reduced side effects&period;

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Recommended suppliers
Amadis Chemical Company Limited
(CAS:477872-05-2)N-(2,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide
A1162301
Purity:99%
Quantity:1g
Price ($):550.0